molecular formula C17H15N3O6S B151288 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid CAS No. 130970-57-9

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid

Cat. No.: B151288
CAS No.: 130970-57-9
M. Wt: 389.4 g/mol
InChI Key: RRJMJOCOTPUQTQ-IUODEOHRSA-N
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Description

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is a synthetic cephalosporin derivative. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is notable for its broad-spectrum antibacterial activity, making it a valuable asset in the fight against various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid involves the use of penicillin amidase (EC 3.5.1.11) as a biocatalyst. The process begins with the transfer of the 2-benzoxazolon-3-yl-acetyl moiety from its polyethyleneglycol ester to the nucleophile 7-aminodesacetoxycephalosporanic acid. This reaction is kinetically controlled and achieves a high degree of nucleophile conversion (98%) at biotechnologically relevant concentrations (50 mM) .

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic deacylation of cephalosporin C to produce 7-aminocephalosporanic acid, which is then modified to introduce the 2-benzoxazolon-3-yl-acetyl moiety. This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the cephalosporin nucleus.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its antibacterial properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties, which can be tailored for specific medical applications .

Scientific Research Applications

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.

    Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life.

Uniqueness

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is unique due to its specific structural modifications, which confer distinct antibacterial properties and make it a valuable tool in the development of new antibiotics .

Properties

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-8-7-27-15-12(14(22)20(15)13(8)16(23)24)18-11(21)6-19-9-4-2-3-5-10(9)26-17(19)25/h2-5,12,15H,6-7H2,1H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJMJOCOTPUQTQ-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926987
Record name 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130970-57-9
Record name 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130970579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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